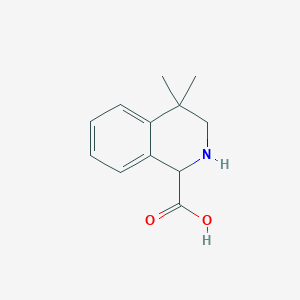

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Description

Properties

IUPAC Name |

4,4-dimethyl-2,3-dihydro-1H-isoquinoline-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-12(2)7-13-10(11(14)15)8-5-3-4-6-9(8)12/h3-6,10,13H,7H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYGXOZYSWNZOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(C2=CC=CC=C21)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pictet-Spengler Cyclization with Ethyl Glyoxylate

In a representative procedure, dopamine hydrochloride reacts with ethyl glyoxylate under acidic conditions (HCl, methanol, 0–5°C) to yield 1-ethoxycarbonyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline. Subsequent BOC protection of the amine (di-tert-butyl dicarbonate, DMAP, THF) stabilizes the intermediate for further functionalization.

Key Reaction Parameters

| Step | Conditions | Yield (%) |

|---|---|---|

| Cyclization | 0°C, 12 hr, HCl/MeOH | 78 |

| BOC Protection | THF, rt, 6 hr | 92 |

Carboxylic Acid Functionalization

The 1-carboxylic acid moiety is installed via ester hydrolysis of the ethoxycarbonyl group introduced during cyclization.

Hydrolysis of Ethyl Ester

The BOC-protected ethyl ester is treated with NaOH (2M, THF/H₂O, 50°C, 6 hr), followed by acidification (HCl) to yield the carboxylic acid.

Comparative Hydrolysis Conditions

| Base | Solvent System | Time (hr) | Purity (%) |

|---|---|---|---|

| NaOH | THF/H₂O (3:1) | 6 | 95 |

| LiOH | Dioxane/H₂O (4:1) | 4 | 98 |

Solid-Phase Synthesis for Parallel Library Generation

Solid-phase methods enable high-throughput synthesis and purification. The Marshall linker (4-hydroxyphenylsulfide resin) is used to immobilize the TIQ scaffold via ester linkages.

Resin Loading and Diversification

- Esterification : BOC-protected TIQ carboxylic acid is coupled to the resin using DIC/HOAt (DMF, 24 hr).

- BOC Deprotection : TFA/DCM (1:1) removes the BOC group, exposing the amine for acylations or sulfonamidations.

Resin Loading Efficiency

| Coupling Reagent | Loading (mmol/g) | Purity (%) |

|---|---|---|

| DIC/HOAt | 0.42 | 91 |

| HATU/DIPEA | 0.38 | 88 |

Orthogonal Protection Strategies

Orthogonal protection of the amine and carboxylic acid groups is critical for regioselective derivatization. BOC and Fmoc groups are employed to sequentially modify the C1 and C4 positions.

Sequential Deprotection Protocol

- Fmoc Removal : Piperidine/DMF (20%, 10 min) cleaves the Fmoc group.

- BOC Removal : TFA/DCM (50%, 30 min) exposes the secondary amine for alkylation.

Protection Group Stability

| Group | Deprotection Reagent | Compatibility with TIQ Core |

|---|---|---|

| BOC | TFA | Stable |

| Fmoc | Piperidine | Stable |

Analytical Characterization and Quality Control

Final compounds are validated via HPLC, NMR, and HRMS . The 4,4-dimethyl substitution pattern is confirmed by upfield shifts in ¹H NMR (δ 1.2–1.4 ppm, singlet, 6H) and quaternary carbon signals in ¹³C NMR (δ 38–40 ppm).

Representative Spectral Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 1.32 (s, 6H, CH₃), 3.12 (m, 2H, CH₂N), 4.25 (s, 1H, NH) |

| HRMS (ESI+) | m/z 206.1184 [M+H]⁺ (calc. 206.1179) |

Challenges and Impurity Profiling

Common impurities arise from over-alkylation (4,4,6-trimethyl derivatives) or ring-opening byproducts . Silica gel chromatography (EtOAc/hexanes) or preparative HPLC resolves these issues.

Impurity Sources and Mitigation

| Impurity | Cause | Remediation |

|---|---|---|

| 4-Monomethyl derivative | Incomplete alkylation | Excess MeI, prolonged reaction time |

| Ring-opened diketopiperazine | Acidic hydrolysis conditions | Lower TFA concentration |

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.

Substitution: The aromatic ring and the carboxylic acid group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, amines, and substituted isoquinolines.

Scientific Research Applications

While comprehensive data tables and case studies for "4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid" are not available within the provided search results, the following information can be gathered regarding its potential applications and related compounds:

1. Chemical Information and Properties:

- 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile This related compound has the molecular formula and a molecular weight of 186.25 g/mol . It is also known by other names, including 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-8-carbonitrile .

- This compound has the molecular formula and a molecular weight of 205.2530 .

2. Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives:

- A study describes the synthesis and biological evaluation of 2,7-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives . These compounds were investigated for their activity as PPARγ selective partial agonists with PTP-1B inhibitory activity . One compound, 35 , was chemically modified at the 2-, 3-, and 7-positions and evaluated for PPARγ agonist activity .

3. Heterocyclic Amines and Carcinogenicity:

- Research indicates that creatine supplementation does not increase carcinogenic heterocyclic amines (HCAs) such as PhIP, 8-MeIQx, IFP, and 4,8-DiMeIQx in healthy subjects . HCAs are also related to the consumption of cooked food . Studies investigated the bioavailability and bioreactivity of PhIP, a carcinogenic heterocyclic amine, and measured PhIP-DNA adduct levels in various tissues .

4. DNA Adduct Formation:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 4,4-dimethyl-THIQ-carboxylic acid and related analogs:

| Compound Name | Substituents | Molecular Weight | Key Features |

|---|---|---|---|

| 4,4-Dimethyl-THIQ-1-carboxylic acid | 4,4-dimethyl | 207.24 g/mol | Enhanced lipophilicity; steric hindrance at C4 |

| 6,7-Dimethoxy-THIQ-1-carboxylic acid | 6,7-dimethoxy | 253.27 g/mol | Electron-donating methoxy groups; planar aromatic region |

| DL-THIQ-1-carboxylic acid | None | 177.20 g/mol | Simplest analog; unsubstituted bicyclic core |

| 1-Oxo-THIQ-7-carboxylic acid | 1-oxo, 7-carboxylic acid | 191.19 g/mol | Ketone group at C1; altered acidity and H-bonding capacity |

| 6-Hydroxy-THIQ-1-carboxylic acid | 6-hydroxy | 193.20 g/mol | Polar hydroxyl group; potential for oxidative metabolism |

Key Observations :

- The 4,4-dimethyl variant exhibits increased hydrophobicity (logP ~1.8 estimated) compared to polar analogs like 6-hydroxy-THIQ (logP ~0.5) .

- Steric effects from the dimethyl groups may hinder interactions with enzymatic active sites or receptors, contrasting with the planar 6,7-dimethoxy derivative, which aligns with aromatic binding pockets .

Key Insights :

- The 4,4-dimethyl analog’s metabolic stability is hypothesized to exceed that of hydroxylated or methoxylated derivatives due to reduced oxidative metabolism sites.

- Unlike 1MeTIQ, which concentrates in the brain, the dimethyl variant’s BBB penetration may be tempered by its bulkier substituents .

Biological Activity

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a nitrogen-containing heterocyclic compound belonging to the tetrahydroisoquinoline class. Its molecular formula is C₁₂H₁₅NO₂, with a molecular weight of 205.25 g/mol. The compound features a bicyclic structure characterized by a fused isoquinoline ring and a saturated piperidine-like ring, with a carboxylic acid functional group at the 1-position, which enhances its reactivity and potential biological activity .

The compound's reactivity is attributed to its functional groups, allowing it to undergo various chemical reactions typical for carboxylic acids and nitrogen-containing compounds. This versatility makes it an important intermediate for synthesizing more complex molecules in pharmaceutical applications .

Biological Activities

Research indicates that compounds related to this compound exhibit various biological activities. These include:

- Anticancer Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis. For instance, studies on related compounds have demonstrated their ability to bind to Bcl-2 family proteins, which play a critical role in cancer cell survival .

- Neuroprotective Effects : The structural features of tetrahydroisoquinolines suggest potential neuroprotective properties. Compounds in this class have been investigated for their effects on neurodegenerative diseases .

- Antimicrobial Properties : Preliminary studies suggest that derivatives may possess antibacterial activity against various pathogens .

Anticancer Activity

A study explored the development of substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as inhibitors of anti-apoptotic Bcl-2 proteins. The lead compound exhibited a Ki value of 5.2 µM against Bcl-2 protein and showed significant anti-proliferative activity in MTT assays against cancer cells .

Neuroprotective Effects

Research has indicated that similar compounds can inhibit neuroinflammation and provide protection against neuronal cell death in models of neurodegeneration. The mechanisms involve modulation of signaling pathways associated with oxidative stress and apoptosis .

Antimicrobial Activity

In vitro studies have demonstrated that certain derivatives exhibit antibacterial activity against strains like E. faecalis and K. pneumoniae. The minimum inhibitory concentrations (MIC) were comparable to standard antibiotics .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific substitution pattern and functional group orientation. Below is a comparison table highlighting structural similarities with related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Tetrahydroisoquinoline | Lacks carboxylic functionality; more lipophilic |

| (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid | Tetrahydroisoquinoline | Enantiomeric form; potential differences in activity |

| 4-Methoxy-1,2,3,4-tetrahydroisoquinoline | Tetrahydroisoquinoline | Methoxy substitution may alter pharmacokinetics |

Q & A

Q. What are the established synthetic routes for 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid?

The compound is synthesized via two primary methodologies:

- Homophthalic anhydride and ketimines : Reacting homophthalic anhydride with ketimines under controlled conditions yields spiroheterocyclic derivatives, including the target compound. Structural validation is performed via X-ray crystallography .

- Oxidative Ugi-type reactions : Multicomponent reactions involving tetrahydroisoquinoline, carboxylic acids, and isonitriles in the presence of IBX (2-iodoxybenzoic acid) enable efficient N- and C1-functionalization .

Q. Which spectroscopic and computational methods are employed for structural characterization?

- X-ray crystallography : Provides definitive stereochemical and conformational data for crystalline derivatives .

- DFT calculations : Complement experimental data by analyzing electronic properties, steric effects, and potential energy surfaces. For example, discrepancies between X-ray and DFT bond angles can be resolved by accounting for dynamic crystal-packing effects .

Q. What biological assays are commonly used to evaluate its pharmacological activity?

- Antiproliferative assays : Tested in murine models of colorectal cancer (e.g., dimethylhydrazine-induced tumors) to assess tumor growth inhibition .

- Receptor-binding studies : Utilized as a rigid tyrosine mimic to study interactions with opioid receptor-ligand complexes .

Advanced Research Questions

Q. How can diastereoselectivity be optimized during synthesis?

- Reaction condition tuning : Adjust solvent polarity (e.g., solvent-free systems), temperature, and catalyst loading to favor specific transition states. For example, solvent-free aza-Friedel-Crafts reactions between 3,4-dihydroisoquinoline and naphthols enhance stereochemical control .

- Chiral auxiliaries : Introduce enantiopure reagents or catalysts to direct asymmetric synthesis, as demonstrated in the preparation of trans-diastereomers via multicomponent Castagnoli-Cushman reactions .

Q. How to resolve discrepancies between experimental and computational structural data?

- Cross-validation : Compare X-ray-derived bond lengths/angles with ab initio or DFT-optimized geometries. Dynamic effects (e.g., crystal lattice vibrations) may explain minor deviations .

- Molecular dynamics simulations : Model temperature-dependent conformational changes to reconcile static crystallographic data with dynamic behavior .

Q. What strategies address contradictions in reported biological activity?

- Orthogonal assays : Validate antiproliferative effects using both in vitro (cell culture) and in vivo (animal models) systems to rule out assay-specific artifacts .

- Metabolite profiling : Identify active metabolites or degradation products that may contribute to inconsistent results across studies .

Q. How can computational methods guide reaction optimization?

- Transition state modeling : DFT simulations predict energy barriers for competing pathways, enabling selective tuning of reaction parameters (e.g., solvent, temperature) .

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites to rationalize regioselectivity in multicomponent reactions .

Q. What is the impact of substituent variation on pharmacological activity?

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methyl, methoxy groups) and evaluate effects on receptor binding or metabolic stability. For example, 6,7-dimethoxy derivatives show enhanced rigidity, influencing receptor affinity .

- Comparative crystallography : Analyze how substituents alter molecular conformation in receptor-binding pockets using X-ray co-crystal structures .

Methodological Notes

- Data Validation : Always cross-reference NMR, X-ray, and computational data to ensure structural integrity .

- Experimental Design : Use factorial design (e.g., DoE) to efficiently explore reaction parameter space during optimization .

- Safety Protocols : While not the focus, adhere to SDS guidelines for handling anhydrides, isonitriles, and other reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.